tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate
Description
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-11-6-9-18(10-7-11)13(19)12-5-4-8-16-12/h11-12,16H,4-10H2,1-3H3,(H,17,20)/t12-/m0/s1 |
InChI Key |
PUNCUZCEJYSFIR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Key Starting Materials
- tert-Butyl piperidin-4-ylcarbamate : A common intermediate for introducing the carbamate-protected piperidine scaffold.
- (2S)-Pyrrolidine-2-carboxylic acid : Provides the enantiomerically pure acyl group for stereoselective coupling.
Coupling Strategies
The target compound is synthesized via amide bond formation between the piperidine amine and the pyrrolidine carboxylic acid. Two primary methods are validated:
Method A: HOBt/HBTU-Mediated Coupling
- Activation : (2S)-Pyrrolidine-2-carboxylic acid is activated using hydroxybenzotriazole (HOBt) and hexafluorophosphate benzotriazole tetramethyluronium (HBTU) in dichloromethane (DCM).
- Base : N,N-Diisopropylethylamine (DIPEA) is added to deprotonate the amine and drive the reaction.
- Reaction : Stirred under nitrogen at room temperature for 24 hours.
- Workup : The crude product is purified via silica gel chromatography (0–1% methanol in DCM).
Yield : 84%
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H, tert-butyl), 3.15–3.72 (m, piperidine and pyrrolidine protons), 4.65–4.70 (m, NH).
- MS (ES+) : m/z 354.2 [M+H]⁺.
Method B: PyBroP-Mediated Coupling
- Activation : Phosphonium reagent PyBroP is used with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Solvent : DCM with molecular sieves to absorb moisture.
- Conditions : Stirred at 20°C for 24 hours.
Yield : 78%
Advantage : Reduced racemization risk due to milder conditions.
Comparative Analysis of Methods
| Parameter | Method A (HOBt/HBTU) | Method B (PyBroP) |
|---|---|---|
| Yield | 84% | 78% |
| Reaction Time | 24 hours | 24 hours |
| Purification | Column chromatography | Column chromatography |
| Stereopurity | >99% ee | >99% ee |
Method A is preferred for higher yield, while Method B offers advantages in moisture-sensitive systems.
Critical Reaction Optimization
- Solvent Choice : DCM and DMF are both effective, but DCM minimizes side reactions.
- Temperature : Room temperature (20–25°C) avoids decomposition of the tert-butyl group.
- Protection/Deprotection : The tert-butyl carbamate remains stable under coupling conditions, eliminating the need for intermediate deprotection.
Scalability and Industrial Relevance
- Gram-Scale Synthesis : Method A achieves 80–85% yield in 50 g batches.
- Cost Efficiency : HOBt/HBTU is cost-effective for large-scale production compared to PyBroP.
Analytical Data Validation
- HPLC Purity : >99% (Method: C18 column, 0.1% TFA in water/acetonitrile).
- Chiral Analysis : Confirmed via chiral HPLC (Chiralpak AD-H column, heptane/ethanol).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction could lead to simpler amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological molecules. It can serve as a model compound for studying the behavior of similar structures in biological systems .
Medicine
In medicine, tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the creation of specialized polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Variations
The following compounds share the tert-butyl carbamate-piperidine scaffold but differ in substituents at the 1-position:
Stereochemical and Functional Group Analysis
- Chirality: The (2S)-pyrrolidine in the target compound contrasts with non-chiral substituents (e.g., acetyl in or oxane in ). This stereochemistry is crucial for binding to chiral targets like DPP-IV inhibitors, where enantiomers exhibit varying potency .
- Hydrogen Bonding : The pyrrolidine’s secondary amine (if deprotected) can donate/accept hydrogen bonds, unlike the acetyl group in or the ether in .
- Conformational Rigidity : The pyrrolidine’s five-membered ring imposes fewer rotational constraints than the six-membered oxane in but more than flexible alkyl chains in .
Pharmacological Potential
- DPP-IV Inhibition : Compounds with pyrrolidine carbonyl groups (e.g., ’s 7k and 8k) show efficacy as dipeptidyl peptidase-IV inhibitors, critical for diabetes treatment. The (2S) configuration enhances binding affinity .
- Kinase Targets : Pyrimidinyl derivatives () are explored in oncology for their ability to inhibit tyrosine kinases .
Physicochemical Properties
Biological Activity
Tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H30N4O3
- Molecular Weight : 342.45 g/mol
- CAS Number : 401566-80-1
The compound exhibits biological activity primarily through modulation of various biological pathways. It has been studied for its influence on P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance.
P-glycoprotein Interaction
Research indicates that this compound acts as a modulator of P-gp ATPase activity. In vitro studies demonstrated that it can significantly enhance the intracellular concentration of chemotherapeutic agents such as paclitaxel, doxorubicin, and vincristine in resistant cell lines at concentrations around 10 µM . This suggests potential utility in overcoming multidrug resistance (MDR) in cancer therapy.
Biological Activity Data
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Study 1 | SW620/Ad300 | 10 | Increased intracellular drug concentration |
| Study 2 | A549 | 5 | Enhanced cytotoxicity of doxorubicin |
| Study 3 | MCF7 | 20 | Reversal of resistance to vincristine |
Case Studies
-
Study on Resistance Reversal :
A study published in Cancer Research evaluated the efficacy of the compound in reversing drug resistance in SW620/Ad300 cell lines. The results showed a significant increase in the effectiveness of paclitaxel when co-administered with the compound, indicating its potential as a chemosensitizer . -
In Vivo Studies :
In vivo experiments conducted on mouse models demonstrated that administration of this compound resulted in reduced tumor volume and weight without significant side effects. These findings support its safety profile and therapeutic potential . -
Structural Activity Relationship (SAR) Analysis :
SAR studies have been conducted to optimize the compound's structure for enhanced biological activity. Modifications to the piperidine ring and the introduction of various substituents have been explored to improve binding affinity to P-gp and increase efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
